Tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate
Description
Tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-yl)carbamate is a heterocyclic compound featuring a pyrrole core substituted with bromine at position 2 and a formyl group at position 5. The tert-butyl carbamate (Boc) group is attached to the pyrrole nitrogen, serving as a protective moiety for amines in synthetic chemistry. This compound is of significant interest in organic synthesis due to its reactive sites: the bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the formyl group enables nucleophilic additions or condensations.
Properties
CAS No. |
1318629-68-3 |
|---|---|
Molecular Formula |
C10H13BrN2O3 |
Molecular Weight |
289.13 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-5-formylpyrrol-1-yl)carbamate |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)12-13-7(6-14)4-5-8(13)11/h4-6H,1-3H3,(H,12,15) |
InChI Key |
XTNBTYRETWKBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C(=CC=C1Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-pyrrole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-pyrrole at the 3-position yields the corresponding formyl derivative.
Protection: The formyl derivative is then protected using tert-butyl carbamate to obtain the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents like 1,4-dioxane.
Major Products
Substitution: Various substituted pyrroles.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate involves its interaction with various molecular targets. The bromo substituent can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, making it useful in biochemical studies .
Comparison with Similar Compounds
Structural and Functional Group Analysis
a. tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()
- Structure : Pyrimidine ring (6-membered, two nitrogens) with fluoro, hydroxy, and methyl substituents.
- Functional Groups : Fluorine (electron-withdrawing), hydroxyl (hydrogen bonding), methyl (lipophilic).
- The absence of a reactive bromine or formyl group limits its utility in cross-coupling reactions but may improve stability.
b. tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate ()
- Structure: Complex heterocyclic system with pyrazolo-pyrimidine, chromenone, and furan moieties.
- Functional Groups: Fluorophenyl (π-π interactions), chromenone (planar aromatic system), furan (electron-rich).
- Comparison : The high molecular weight (615.7 g/mol) and extended conjugation suggest applications in medicinal chemistry (e.g., kinase inhibition). In contrast, the target compound’s smaller size and reactive bromo/formyl groups make it a more versatile synthetic intermediate.
c. tert-Butyl Cyclohexyl Carbamates ()
- Structure: Aliphatic cyclohexyl backbone with methoxy and amino substituents.
- Functional Groups: Methoxy (electron-donating), amino (nucleophilic).
- Comparison : The aliphatic carbamates are more flexible and lipophilic, favoring membrane permeability in drug design. The target compound’s aromatic pyrrole core, however, enables π-stacking interactions critical for binding to biological targets.
Physical Properties
- Melting Points : ’s compound melts at 163–166°C, likely due to its rigid, planar structure. The target compound’s melting point is expected to be lower due to reduced symmetry but higher than aliphatic carbamates (e.g., ).
- Solubility : The hydroxyl group in ’s compound enhances water solubility, whereas the target compound’s bromo and formyl groups may reduce it, favoring organic solvents.
Stability and Handling
- Carbamate Stability : The Boc group in the target compound is acid-labile, similar to ’s derivatives. However, electron-withdrawing substituents (bromo, formyl) may slightly accelerate hydrolysis compared to electron-donating groups (e.g., methoxy in ).
Biological Activity
Tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate is a chemical compound with the molecular formula and a molecular weight of 289.13 g/mol. This compound features a pyrrole ring, characterized by a bromine atom at the 2-position and an aldehyde group at the 5-position, linked to a tert-butyl group through a carbamate linkage. The structure suggests potential reactivity and applications in organic synthesis and medicinal chemistry.
General Properties
While specific biological activity data for this compound is limited, compounds containing pyrrole rings are known to exhibit various biological activities, including:
- Antimicrobial : Many pyrrole derivatives have shown antimicrobial properties.
- Antiviral : Some studies suggest potential antiviral activities against viruses like Zika.
- Anticancer : Pyrrole-containing compounds have been investigated for their anticancer properties.
The unique structure of this compound indicates that it may also possess distinct biological activities, warranting further pharmacological studies.
Structure-Activity Relationship
Research into similar compounds indicates that modifications to the pyrrole structure can significantly influence biological activity. For instance, structural variations can enhance or diminish the efficacy of compounds against specific biological targets. Analyzing the structure-activity relationship (SAR) is crucial for understanding how changes in the molecular structure affect biological interactions.
Comparative Analysis of Similar Compounds
A comparison of structurally similar compounds reveals insights into their potential biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 1H-pyrrol-1-ylcarbamate | Pyrrole ring without bromination | Simpler structure; less reactive |
| Tert-butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate | Fluorophenethyl substituent | Different halogen; potential for varied activity |
| Tert-butyl (4-bromo-2-cyano-1H-pyrrol-1-YL)carbamate | Cyano group instead of formyl | Different functional group affecting reactivity |
This table illustrates how the presence of different substituents can alter the reactivity and potential biological activity of pyrrole derivatives.
Antiviral Activity
Research has demonstrated that certain pyrrole derivatives exhibit low micromolar antiviral activity. For example, studies focusing on 7H-pyrrolo[2,3-d]pyrimidine scaffolds have identified promising anti-Zika virus compounds with significant antiviral effects and low cytotoxicity. These findings suggest that similar modifications to the pyrrole framework in this compound could yield effective antiviral agents.
Anticancer Potential
Pyrrole derivatives have also been explored for their anticancer properties. A study indicated that compounds with specific substitutions on the pyrrole ring displayed notable cytotoxicity against various cancer cell lines. This underscores the importance of further investigation into this compound as a potential anticancer agent.
Mechanistic Studies
Mechanistic studies involving pyrrole derivatives often focus on their interactions with biological targets, such as enzymes or receptors. Understanding these interactions can provide insights into their pharmacological profiles and therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
